molecular formula C18H22N2O3 B2521644 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid CAS No. 419558-95-5

6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B2521644
CAS No.: 419558-95-5
M. Wt: 314.385
InChI Key: HNQQDXNTKOUXOE-UHFFFAOYSA-N
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Description

6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid (CAS 419558-95-5) is a high-value chemical intermediate designed for advanced research and development. With a molecular formula of C18H22N2O3 and a molecular weight of 314.38 g/mol, this compound features a cyclohex-3-ene-1-carboxylic acid scaffold connected to a 4-phenylpiperazine moiety via a carbonyl linker . This structure makes it an ideal piperazine-based synthon, a class of building blocks crucial in modern drug discovery for optimizing physicochemical properties and arranging pharmacophoric groups in the interaction with target macromolecules . The piperazine ring is a frequently used heterocycle in FDA-approved drugs and bioactive molecules, found in therapeutic areas ranging from oncology (e.g., kinase inhibitors) to central nervous system (CNS) disorders . The specific architecture of this compound allows for further synthetic modification at both the carboxylic acid and the piperazine groups, enabling medicinal chemists to create diverse libraries of compounds for screening and lead optimization. It is particularly useful in coupling reactions and the synthesis of functional materials . Researchers should note that this product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. This compound requires careful handling; it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should be used only in a well-ventilated area.

Properties

IUPAC Name

6-(4-phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-17(15-8-4-5-9-16(15)18(22)23)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-7,15-16H,8-13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQQDXNTKOUXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclohexene Ring: Starting from cyclohexanone, the cyclohexene ring can be formed through a series of reactions including reduction and dehydration.

    Introduction of the Piperazine Moiety: The phenylpiperazine group is introduced via a nucleophilic substitution reaction. This involves reacting the cyclohexene derivative with 4-phenylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to maintain efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.

Major Products

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in binding studies to understand receptor-ligand interactions.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may act as a precursor for the development of drugs targeting neurological or psychiatric disorders due to its structural similarity to known pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The cyclohexene ring may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-(4-phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituent Variation Molecular Formula Molecular Weight Key Properties/Activities Source
6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid 4-Phenylpiperazine carbonyl C₁₈H₂₁N₂O₃ 313.38 Potential CNS receptor modulation; enantiomers resolved via chiral amines
6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 4-Acetylphenyl carbamoyl C₁₆H₁₇NO₄ 287.32 >90% purity; used in corrosion protection studies
6-[4-(4-Nitrophenyl)piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid 4-Nitrophenylpiperazine carbonyl C₁₈H₂₀N₃O₅ 358.37 Electron-withdrawing nitro group may enhance receptor binding affinity
6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid 4-Methylpiperazine carbonyl C₁₃H₂₀N₂O₃ 252.32 Improved solubility due to methyl group; CAS 436087-12-6
6-[(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid Phenylcarbamoyl C₁₄H₁₅NO₃ 245.28 Antiproliferative activity in PBMC cultures; non-toxic at ≤100 µg/mL
6-[(Biphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid Biphenylcarbamoyl C₂₀H₁₉NO₃ 321.37 Bulkier substituent may reduce membrane permeability; CAS 6077-61-8

Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • The 4-phenylpiperazine group in the target compound is associated with CNS receptor interactions, whereas analogs like the 4-nitrophenylpiperazine derivative () may exhibit enhanced binding due to the electron-withdrawing nitro group .
  • Methylpiperazine analogs () show improved solubility, which could favor pharmacokinetic profiles compared to the phenyl-substituted parent compound .

Synthetic and Analytical Considerations :

  • Enantioselective synthesis methods, such as chiral diamine-mediated resolution () or thiourea catalysts (), are critical for isolating active stereoisomers of these compounds .
  • Spectroscopic data (e.g., NMR, IR) from and highlight distinct absorption bands for carbonyl and aromatic groups, aiding in structural confirmation .

Toxicity and Stability :

  • Safety data for related compounds () emphasize precautions for handling due to acute toxicity risks, though specific data for the target compound are lacking .

Biological Activity

The compound 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid can be represented as follows:

C17H22N2O3\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure features a piperazine ring, which is known for its versatility in drug design, particularly in enhancing bioavailability and pharmacological efficacy.

The biological activity of 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid primarily involves its interaction with various biological targets. Research indicates that compounds with similar structures often act as:

  • Receptor Agonists/Antagonists: Targeting neurotransmitter receptors, which can influence mood and pain perception.
  • Enzyme Inhibitors: Particularly those involved in metabolic pathways, such as xanthine oxidoreductase (XOR), which is crucial for purine metabolism.

Therapeutic Potential

The therapeutic potential of this compound extends to several areas:

  • Psychiatric Disorders: Due to its piperazine moiety, it may exhibit anxiolytic or antidepressant effects by modulating serotonin receptors.
  • Pain Management: Its enzyme inhibition properties could position it as a candidate for treating conditions like gout or chronic pain syndromes by lowering uric acid levels through XOR inhibition.

Case Study 1: Xanthine Oxidoreductase Inhibition

A study demonstrated that derivatives similar to 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid showed significant inhibitory activity against XOR. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong potential for hypouricemic effects, which are beneficial in treating hyperuricemia and gout .

Case Study 2: Neuropharmacological Effects

Research into piperazine derivatives has shown that modifications can lead to enhanced binding affinity for serotonin receptors. This suggests that 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid could be effective in modulating neurotransmission related to mood disorders .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 Value (nM)Reference
6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acidXOR InhibitionTBD
Similar Piperazine DerivativeSerotonin Receptor AgonistTBD
4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazineFAAH Inhibition~10

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : Synthesis typically involves coupling 4-phenylpiperazine with a cyclohex-3-ene-1-carboxylic acid derivative via carbodiimide-mediated amide bond formation. Critical conditions include:

  • Use of coupling agents like EDC/HOBt for activating the carboxylic acid moiety.
  • Reaction in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen to prevent hydrolysis.
  • Temperature control (0–25°C) to minimize side reactions.
  • Purification via column chromatography or recrystallization to isolate enantiomerically pure forms .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) confirms regiochemistry and stereochemistry.
  • X-ray crystallography (using SHELXL for refinement) resolves absolute configuration and molecular packing .
  • FTIR verifies carbonyl (C=O) and amide (N-H) functional groups.
  • Mass spectrometry (HRMS/ESI) validates molecular weight and fragmentation patterns .

Q. What are the documented chiral resolution methods for enantiomers of cyclohex-3-ene-1-carboxylic acid derivatives?

  • Methodological Answer :

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) using hexane/isopropanol mobile phases.
  • Enzymatic resolution via lipase-catalyzed kinetic resolution of ester intermediates.
  • Diastereomeric salt formation with chiral amines (e.g., brucine) for crystallization .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of cyclohex-3-ene-1-carboxylic acid derivatives?

  • Methodological Answer :

  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing phenylpiperazine with morpholine).
  • Use competitive binding assays to identify off-target interactions (e.g., kinase panels).
  • Validate antiproliferative activity via IC₅₀ determination across multiple cell lines (e.g., MCF-7, HeLa) with strict controls for cytotoxicity .

Q. What methodological considerations are essential when optimizing electropolymerization parameters for conductive polymer coatings derived from this compound?

  • Methodological Answer :

  • Voltage optimization : 1.5–2.0 V (vs. Ag/AgCl) to balance polymerization rate and film stability.
  • Monomer concentration : 0.003–0.01 M in ethanol/water with H₂SO₄ as dopant.
  • Electrode material : Low-carbon steel (LCS) as working electrode; stainless steel as counter electrode.
  • Coating characterization : Use AFM for surface roughness analysis and EIS to measure corrosion resistance .

Q. How should thermodynamic and kinetic parameters (Ea, ΔH, ΔS) be experimentally determined for corrosion protection studies involving polymer coatings?

  • Methodological Answer :

  • Tafel extrapolation : Measure corrosion current density (iₐ) and potential (Eₐ) at 298–328 K to calculate activation energy (Ea).
  • Arrhenius plots : Derive ΔH and ΔS from temperature-dependent corrosion rate data.
  • EIS : Fit Nyquist plots to equivalent circuit models for charge-transfer resistance (Rct) and double-layer capacitance (Cdl) .

Q. What computational modeling strategies are recommended to predict interaction mechanisms between this compound and biological targets like hOAT?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) to identify binding poses in the hOAT active site.
  • Molecular dynamics (MD) simulations (AMBER/CHARMM) to assess stability of covalent adducts (e.g., Thr322/Lys292 interactions).
  • QM/MM calculations to model electron transfer during enzyme inactivation .

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